molecular formula C9H7ClF2O3 B13921476 Methyl 5-chloro-2-(difluoromethoxy)benzoate

Methyl 5-chloro-2-(difluoromethoxy)benzoate

Cat. No.: B13921476
M. Wt: 236.60 g/mol
InChI Key: LCCLPPNNNOBJLR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H7ClF2O3 It is an ester derivative of benzoic acid, characterized by the presence of a chloro group and a difluoromethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(difluoromethoxy)benzoate typically involves the esterification of 5-chloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

    Hydrolysis: The primary products are 5-chloro-2-(difluoromethoxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 5-chloro-2-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(difluoromethoxy)benzoate
  • Methyl 4-chloro-2-(difluoromethoxy)benzoate
  • Methyl 5-chloro-3-(difluoromethoxy)benzoate

Uniqueness

Methyl 5-chloro-2-(difluoromethoxy)benzoate is unique due to the specific positioning of the chloro and difluoromethoxy groups on the benzene ring. This positioning can significantly affect the compound’s reactivity, binding properties, and overall chemical behavior compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

methyl 5-chloro-2-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3

InChI Key

LCCLPPNNNOBJLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC(F)F

Origin of Product

United States

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